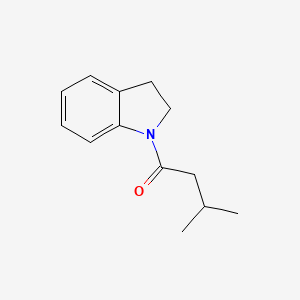
1-(3-methylbutanoyl)indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1-(3-methylbutanoyl)indoline derivatives involves complex reactions that are designed to introduce specific functional groups at precise locations on the indoline ring. One such method involves the diastereoselective synthesis of (S)-2-((S)-2-(N-Ts-amino)-3-methylbutanoyl)-3-(1H-indol-3-yl)-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one, highlighting the intricate steps required to achieve the desired substitution on the indoline nucleus (Egorov et al., 2010).
Molecular Structure Analysis
The molecular structure of 1-(3-methylbutanoyl)indoline derivatives is determined through NMR and X-ray crystallography, which provide detailed information on the compound's geometry, bond lengths, and angles. For example, the crystal structure of a related compound was elucidated, showing it crystallizes in the triclinic space group with specific unit cell parameters, revealing the three-dimensional arrangement of atoms (Egorov et al., 2010).
Chemical Reactions and Properties
1-(3-Methylbutanoyl)indoline undergoes various chemical reactions that modify its structure and properties. For instance, the regiospecific lithiation of indole derivatives allows for selective functionalization at different positions on the indoline ring, showcasing the compound's reactivity and the potential for structural diversification (Fukuda et al., 1999).
Physical Properties Analysis
The physical properties of 1-(3-methylbutanoyl)indoline derivatives, such as melting points, boiling points, and solubility, are crucial for understanding their behavior in different environments and for their application in various fields. These properties are determined using standard analytical techniques and contribute to the compound's characterization.
Chemical Properties Analysis
The chemical properties of 1-(3-methylbutanoyl)indoline, including acidity, basicity, and reactivity towards different chemical agents, are essential for its application in synthesis and drug design. Studies focus on how modifications to the indoline ring affect these properties, enabling the development of compounds with desired chemical behaviors.
For more in-depth exploration and specific details on the synthesis, molecular structure, chemical reactions, and properties of 1-(3-methylbutanoyl)indoline, the referenced literature provides a comprehensive overview (Egorov et al., 2010); (Fukuda et al., 1999).
科学的研究の応用
Antihypertensive Agents and ACE Inhibitors
Indoline derivatives have been synthesized to examine their ability to inhibit angiotensin-converting enzyme (ACE) and reduce systolic blood pressure, showing significant antihypertensive activity. For instance, certain indoline-2-carboxylic acids and related compounds demonstrated in vitro and in vivo potency as ACE inhibitors, highlighting their potential as antihypertensive agents (Kim et al., 1983).
Antimicrobial and Anti-inflammatory Activities
Indoline derivatives, such as griseofamine A and B, isolated from Penicillium griseofulvum, have shown weak anti-inflammatory activity by inhibiting NO and TNF-α production. This suggests their potential application in developing anti-inflammatory and antimicrobial therapies (Zang et al., 2018).
Synthetic Organic Chemistry
Indoline derivatives have been a focus in the modernization of synthesis methods within synthetic organic chemistry, given their wide range of biochemical and physiological significance. The development of new synthetic methods for indoline derivatives continues to be a significant area of research, suggesting the broad applicability of these compounds in medicinal and pharmacological fields (Syromolotov et al., 2019).
Aromatization by Cytochrome P450 Enzymes
A novel "aromatase" process involving the dehydrogenation of indoline by cytochrome P450 enzymes to produce indole has been identified. This study highlights the enzymatic conversion potential of indoline derivatives, providing a foundation for exploring metabolic engineering and the synthesis of value-added chemicals from indoline derivatives (Sun et al., 2007).
Metabolic Engineering for 1-Butanol Production
Research into the metabolic engineering of Methylobacterium extorquens AM1 for 1-butanol production illustrates the potential of using indoline derivatives and related metabolic pathways in biotechnology. By modifying pathways involving coenzyme A (CoA)-derivative metabolites, such as crotonyl-CoA, this study showcases the application of indoline derivatives in the sustainable production of bulk chemicals (Hu & Lidstrom, 2014).
作用機序
Safety and Hazards
将来の方向性
Indoline structures are beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . The development of new synthetic methods for the dearomatization of the indole nucleus to access such structures is an ongoing research focus .
特性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10(2)9-13(15)14-8-7-11-5-3-4-6-12(11)14/h3-6,10H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJGSUKSORSYIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-indol-1-yl)-3-methylbutan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-fluoro-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-2-quinolinecarboxamide](/img/structure/B5560585.png)
![{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5560588.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5560608.png)
![cyclohexyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B5560618.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(6-hydroxy-1,4-oxazepan-4-yl)acetamide](/img/structure/B5560633.png)
![{4-[4-methoxy-3-(methoxymethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5560641.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]indoline](/img/structure/B5560647.png)
![2-methyl-4-[3-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5560651.png)

![(3R*,4S*)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5560660.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(5-methyl-2-thienyl)ethanone](/img/structure/B5560677.png)
![2-(3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-5-fluoro-1H-benzimidazole](/img/structure/B5560685.png)
![2-(3-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5560691.png)